molecular formula C22H17N3O4 B2676675 (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide CAS No. 468073-11-2

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide

Cat. No.: B2676675
CAS No.: 468073-11-2
M. Wt: 387.395
InChI Key: KDEQWRQEPYZAII-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is a complex organic compound characterized by the presence of a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with phenethylamine and acrylonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c23-15-17(22(26)24-13-12-16-6-2-1-3-7-16)14-18-10-11-21(29-18)19-8-4-5-9-20(19)25(27)28/h1-11,14H,12-13H2,(H,24,26)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEQWRQEPYZAII-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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